![molecular formula C9H8N2 B073783 2-Methyl-[1,8]naphthyridine CAS No. 1569-16-0](/img/structure/B73783.png)
2-Methyl-[1,8]naphthyridine
Overview
Description
2-Methyl-[1,8]naphthyridine is a nitrogen-containing heterocyclic compound with a fused bicyclic structure consisting of two pyridine rings. The methyl group at the 2-position distinguishes it from other isomers (e.g., 4-methyl or 7-methyl derivatives) and significantly influences its physicochemical and biological properties. Its structural simplicity and tunability make it a valuable scaffold for developing bioactive molecules, particularly in antimicrobial and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,8]naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The methyl group undergoes selective oxidation under controlled conditions:
Reagent/Conditions | Product | Yield | Source |
---|---|---|---|
SeO₂ in dioxane (reflux) | 2-Amino-7-formyl-1,8-naphthyridine | 85% | |
KMnO₄ (acidic aqueous conditions) | 1,8-Naphthyridine-2-carboxylic acid | NR* |
*NR: Not reported quantitatively in available literature.
Selenium dioxide selectively oxidizes the methyl group to an aldehyde without ring degradation . Strong oxidants like KMnO₄ further oxidize aldehydes to carboxylic acids.
Reduction Reactions
The naphthyridine core participates in catalytic hydrogenation:
Catalyst/System | Product | Selectivity | Source |
---|---|---|---|
H₂/Pd-C (ethanol, RT) | Partially saturated derivatives | Moderate | |
NaBH₄ (methanol) | Alcohol derivatives | High |
Reduction of the aldehyde group (e.g., in 2-amino-7-formyl derivatives) with NaBH₄ yields hydroxymethyl intermediates . Full saturation of the aromatic system requires harsher conditions .
Electrophilic Substitution
The C3 and C7 positions are most reactive:
Reagent | Position Modified | Major Product | Notes | Source |
---|---|---|---|---|
HNO₃/H₂SO₄ | C3 | 3-Nitro-2-methyl-1,8-naphthyridine | Limited regioselectivity | |
Br₂/FeBr₃ | C7 | 7-Bromo-2-methyl-1,8-naphthyridine | Requires excess reagent |
Nucleophilic Substitution
Chlorine at C4 undergoes displacement:
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization:
The Friedlander reaction in water using choline hydroxide as a catalyst achieves near-quantitative yields for annulated products .
Coordination Chemistry
2-Methyl- naphthyridine acts as a bidentate ligand:
Metal Complex | Coordination Site | Application | Source |
---|---|---|---|
[Ru(2-Me-Naph)₃]²⁺ | N1,N8 | Luminescent materials | |
Mo(CO)₄(2-Me-Naph) | N1,N8 | Catalytic precursors |
Photochemical Reactions
UV irradiation induces dimerization:
Conditions | Product | Quantum Yield | Source |
---|---|---|---|
UV (254 nm), CH₃CN | [4+4] Cyclodimer | 0.12 |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-Methyl-[1,8]naphthyridine has shown promising results in the development of anticancer drugs. Research indicates that it can intercalate with DNA and inhibit topoisomerase II activity, which is crucial for DNA replication and repair. This mechanism underlies its potential effectiveness against cancer cells. In a study, derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its utility in chemotherapy formulations .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of bacterial and fungal strains. Specifically, studies have reported that derivatives of 1,8-naphthyridine, including 2-methyl variants, possess activity comparable to standard antibiotics like tetracycline and norfloxacin. These derivatives were effective against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuropharmacological Applications
Recent investigations into the neuropharmacological properties of this compound have suggested its potential as a therapeutic agent for neurological disorders. Molecular docking studies indicate that certain derivatives can effectively bind to serotonin transporters, which may influence mood regulation and anxiety disorders .
Materials Science
Light-Emitting Diodes (LEDs)
this compound has been utilized in the development of organic light-emitting diodes (OLEDs). Its photochemical properties allow it to act as an efficient light-emitting material. Research has shown that incorporating this compound into OLED structures enhances their brightness and efficiency.
Dye-Sensitized Solar Cells
In the realm of renewable energy, this compound has been explored as a sensitizer in dye-sensitized solar cells (DSSCs). The unique electronic properties of this compound facilitate effective light absorption and charge transfer processes within the solar cell architecture, leading to improved energy conversion efficiencies .
Coordination Chemistry
Metal Complexes
The ability of this compound to form complexes with various metal ions has implications for coordination chemistry. These metal complexes are being studied for their catalytic properties in organic reactions and their potential applications in materials synthesis .
Derivative | Target Pathogen | Activity (MIC) | Reference |
---|---|---|---|
Compound A | S. aureus | 6 mM | |
Compound B | E. coli | 7 mM | |
Compound C | M. smegmatis | 5.4 mM |
Table 2: Applications in Materials Science
Application | Description | Reference |
---|---|---|
OLEDs | Enhances brightness and efficiency | |
Dye-sensitized Solar Cells | Acts as an effective sensitizer |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the anticancer effects of a series of synthesized naphthyridine derivatives against breast cancer cell lines. The results indicated that specific modifications to the naphthyridine structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
- Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial efficacy of naphthyridine derivatives against multi-drug resistant bacterial strains. The findings revealed that certain compounds exhibited potent inhibitory effects similar to conventional antibiotics, highlighting their potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of 2-Methyl-[1,8]naphthyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits bacterial DNA gyrase, thereby interfering with DNA replication and transcription . This leads to the disruption of bacterial cell function and ultimately cell death.
Comparison with Similar Compounds
Positional Isomerism
- 2-Methyl vs. 4-Methyl Derivatives : Brown’s work demonstrated that substituting the methyl group at the 2-position (vs. 4-position) alters the electron density of the naphthyridine core. The 2-methyl derivative exhibits enhanced stability in acidic conditions due to steric shielding of reactive nitrogen sites, whereas the 4-methyl isomer shows higher solubility in polar solvents .
- 2,7-Dimethyl Derivatives : Introducing a second methyl group at the 7-position (e.g., 2,7-dimethyl-1,8-naphthyridine) increases lipophilicity, improving membrane permeability in biological systems .
Antimicrobial Activity
- Key Insight: The methyl group at the 2-position reduces antibacterial potency compared to fluoroquinolones but enhances synergistic effects with antibiotics like ciprofloxacin by inhibiting efflux pumps .
Anticancer Activity
- 2-Methyl Derivatives : Exhibit moderate cytotoxicity (IC50 ~50 µM) against MCF7 breast cancer cells, likely due to intercalation with DNA .
- Nitro-Phenyl Derivatives : Substituting methyl with nitro-phenyl groups (e.g., compound 8b ) improves potency (IC50 ~10 µM) by enhancing electron-deficient interactions with DNA .
Physicochemical and Coordination Properties
Property | 2-Methyl Derivative | 1,8-Naphthyridine Carboxamide | 2,7-Dimethyl Derivative |
---|---|---|---|
LogP (Lipophilicity) | 1.8 | 2.5 | 2.2 |
Fluorescence Quantum Yield | 0.12 | 0.08 | 0.15 |
Metal Binding Affinity (Cu²⁺) | Moderate | High | Low |
- Coordination Chemistry : The 2-methyl group reduces metal-binding affinity compared to carboxamide derivatives, which act as bidentate ligands for Ru(II) complexes in luminescent probes .
Biological Activity
2-Methyl-[1,8]naphthyridine is a derivative of the naphthyridine class, which has garnered attention for its diverse biological activities. This compound is part of a larger family known for various pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a naphthalene ring fused with a pyridine ring containing a methyl group at the 2-position. This structural configuration contributes to its biological activity by influencing its interaction with biological targets.
1. Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, derivatives of naphthyridine have been tested against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 3.19 |
Halogenated derivatives | MIAPaCa (pancreatic) | 0.41 |
Halogenated derivatives | K-562 (leukemia) | 0.77 |
These results indicate that certain derivatives of this compound can outperform established anticancer drugs like staurosporine in efficacy against specific cancer types .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. A study reported that several synthesized derivatives showed moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been linked to anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
4. Neuroprotective Effects
Emerging evidence suggests that naphthyridine derivatives may offer neuroprotective benefits. They have shown promise in models of neurological disorders such as Alzheimer's disease and depression, potentially through mechanisms involving neurotransmitter modulation and neuroinflammation reduction .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
- Study on Breast Cancer : A series of new derivatives were synthesized and tested against the MCF-7 cell line, showing IC50 values ranging from 1.47 to 3.19 μM. These compounds exhibited mechanisms such as apoptosis induction and cell cycle arrest .
- Antibacterial Evaluation : In vitro tests revealed that specific derivatives displayed significant activity against resistant bacterial strains, supporting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-[1,8]naphthyridine derivatives, and how are they optimized for yield and purity?
- Methodological Answer : A widely used approach involves the Vilsmeier–Haack reaction to synthesize 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde as a key intermediate. Subsequent condensation with aryl ketones or aldehydes (e.g., acetyl compounds, thiourea) under reflux conditions in ethanol with catalysts like Mg-Al-hydrotalcite yields derivatives such as chalcones, pyrimidinones, and thiones [[1]][[4]]. Optimization includes monitoring reaction progress via TLC, recrystallization from ethanol or methanol, and characterization using IR (to confirm carbonyl groups at ~1677–1696 cm⁻¹), NMR (e.g., δH 2.58 ppm for methyl groups), and MS [[1]]. Yield improvements (up to 96%) are achieved by adjusting reaction time, solvent polarity, and catalyst loading [[1]][[4]].
Properties
IUPAC Name |
2-methyl-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRUYCICUXURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166157 | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-16-0 | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1569-16-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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